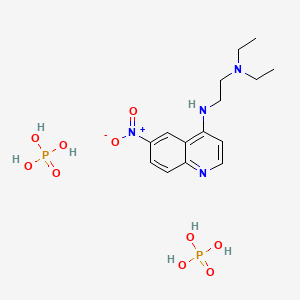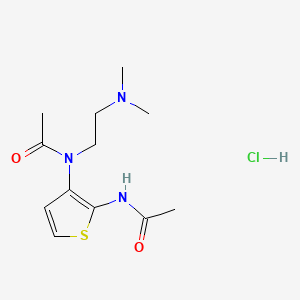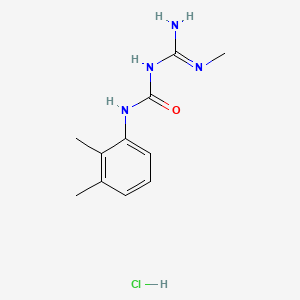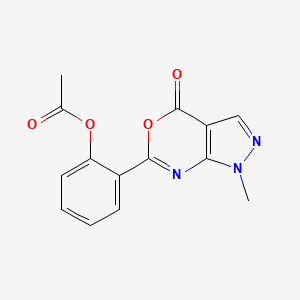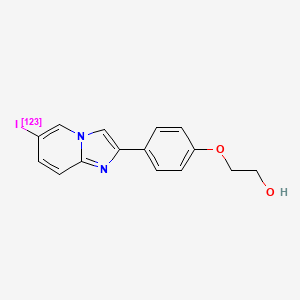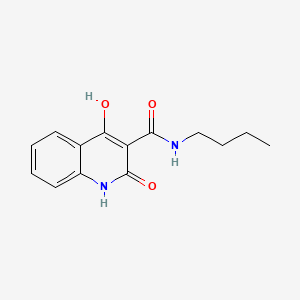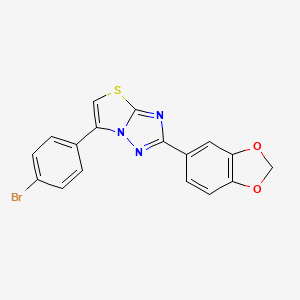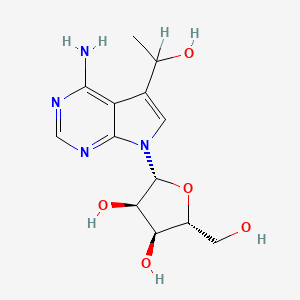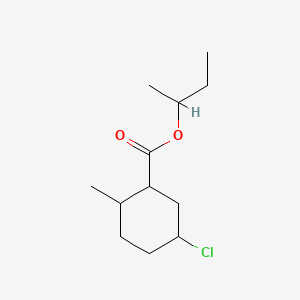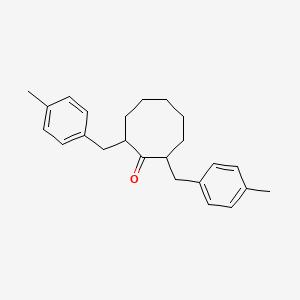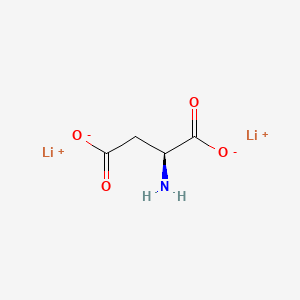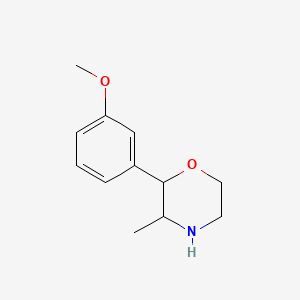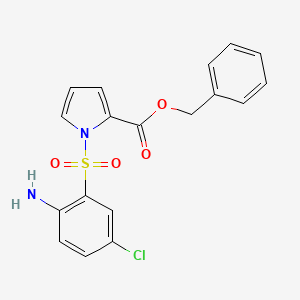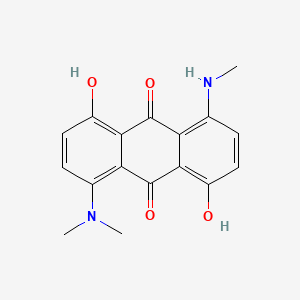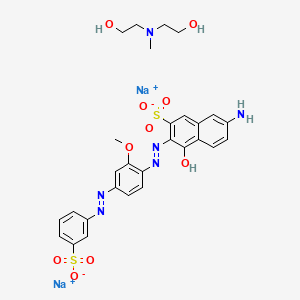
Einecs 280-757-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 280-757-3, also known as dodecenylsuccinic acid, is a chemical compound with the molecular formula C16H28O4. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecenylsuccinic acid is typically synthesized through the combination reaction of organic phosphate and vinyl epoxy . This process involves the reaction of dodecene with maleic anhydride under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of dodecenylsuccinic acid often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction is monitored to ensure the optimal yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other derivatives.
Aplicaciones Científicas De Investigación
Dodecenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic uses is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dodecenylsuccinic acid exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action are complex and depend on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecenylsuccinic acid
- Octadecenylsuccinic acid
- Dodecylsuccinic acid
Uniqueness
Dodecenylsuccinic acid is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
83763-69-3 |
|---|---|
Fórmula molecular |
C28H30N6Na2O10S2 |
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
disodium;7-amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate;2-[2-hydroxyethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C23H19N5O8S2.C5H13NO2.2Na/c1-36-20-12-16(26-25-15-3-2-4-17(11-15)37(30,31)32)6-8-19(20)27-28-22-21(38(33,34)35)10-13-9-14(24)5-7-18(13)23(22)29;1-6(2-4-7)3-5-8;;/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35);7-8H,2-5H2,1H3;;/q;;2*+1/p-2 |
Clave InChI |
FYJPBSSEQABLED-UHFFFAOYSA-L |
SMILES canónico |
CN(CCO)CCO.COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


